molecular formula C23H27N3O2 B2622824 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 1009706-36-8

1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2622824
CAS No.: 1009706-36-8
M. Wt: 377.488
InChI Key: NPUHVJMVUFUWTD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2,3-dimethylphenyl group at position 1 and a 4-(piperidin-1-yl)phenylamino substituent at position 2. The pyrrolidine-2,5-dione core (succinimide derivative) is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16-7-6-8-21(17(16)2)26-22(27)15-20(23(26)28)24-18-9-11-19(12-10-18)25-13-4-3-5-14-25/h6-12,20,24H,3-5,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUHVJMVUFUWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione , also known by its CAS number 154913-18-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2} with a molecular weight of approximately 324.42 g/mol. The structural composition includes a pyrrolidine core substituted with a dimethylphenyl group and a piperidinyl phenyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H24N2O2C_{20}H_{24}N_{2}O_{2}
Molecular Weight324.42 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogPN/A

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. Specifically, compounds similar to 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione have shown inhibitory effects on various cancer cell lines. For instance, one study reported that certain pyrrolidine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for these compounds were found to be comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

In addition to antitumor and anti-inflammatory activities, derivatives of this compound have demonstrated antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and phenyl groups have been shown to significantly affect potency and selectivity against target enzymes or receptors. For example, increasing the alkyl substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrrolidine derivatives revealed that compounds with similar structural motifs as 1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was linked to the induction of G1 phase cell cycle arrest and apoptosis.

Case Study 2: Anti-inflammatory Activity

In vivo studies using rat models demonstrated that administration of related pyrrolidine compounds resulted in a marked decrease in serum levels of prostaglandin E2 (PGE2), indicating effective inhibition of COX enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP Biological Activity / Notes
Target Compound C23H27N3O2 377.48 1-(2,3-dimethylphenyl), 3-(4-(piperidin-1-yl)phenylamino) ~2.5* Not explicitly reported; inferred CNS/antimicrobial potential based on analogs
1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C16H20N2O3 288.34 1-(4-methoxyphenyl), 3-(piperidin-1-yl) 1.08 Lower lipophilicity vs. target compound; methoxy group may enhance solubility
MW005 (1-{4-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)... C29H32FN5O2 525.60 Indolyl and piperidinyl groups, extended alkyl chain ~3.0* Multi-receptor ligand: 5-HT1A (Ki = 7.5 nM), D2 (Ki = 14 nM)
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione C10H11N3O2 205.21 Pyridinylamino group at position 3 ~0.5* Moderate antimicrobial activity (E. coli, B. subtilis)
1-benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-... C27H23Cl2F3N4O2S 595.46 Benzyl, chlorophenyl sulfanyl, trifluoromethylpyridinyl ~3.5* Likely CNS/oncology target due to halogenated and bulky substituents

*Estimated using analogous substituent contributions.

Key Observations:
  • Substituent Diversity : Piperidinyl and aromatic groups (e.g., indolyl in MW005) correlate with receptor-binding profiles (e.g., 5-HT1A, D2) , while pyridinyl groups favor antimicrobial activity .
  • Molecular Weight : The target compound (377.48 Da) falls within the acceptable range for CNS drugs (<500 Da), unlike larger analogs like MW005 (525.60 Da) .

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